"1,3-Bis(tosyloxy)-2,2-dimethylpropane" properties and structure
"1,3-Bis(tosyloxy)-2,2-dimethylpropane" properties and structure
An In-Depth Technical Guide to 1,3-Bis(tosyloxy)-2,2-dimethylpropane: Properties, Synthesis, and Applications
Introduction
1,3-Bis(tosyloxy)-2,2-dimethylpropane, also known as neopentyl glycol ditosylate, is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development. Structurally, it features a stable neopentyl core flanked by two tosylate esters. The tosylate groups are superb leaving groups in nucleophilic substitution reactions, making this molecule a versatile difunctional electrophile. The sterically hindered quaternary carbon at the core, a hallmark of the neopentyl group, imparts unique properties to the molecule and its derivatives, including enhanced thermal and hydrolytic stability.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications as a synthetic building block.
Chemical Structure and Identifiers
The molecule's structure is defined by a central propane chain with two methyl groups at the C2 position and two p-toluenesulfonyloxy (tosyloxy) groups at the C1 and C3 positions. This symmetric arrangement is key to its reactivity profile.
-
IUPAC Name : [2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate[]
-
Synonyms : 1,3-Bis(p-toluenesulfonyloxy)-2,2-dimethylpropane, 2,2-Dimethyl-1,3-propanediol Ditosylate, Neopentyl Glycol Ditosylate
-
CAS Number : 22308-12-9
-
Molecular Formula : C₁₉H₂₄O₆S₂[][3]
-
InChI Key : LJISGCCLDDOYIJ-UHFFFAOYSA-N[]
-
SMILES : CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)COS(=O)(=O)C2=CC=C(C=C2)C[]
Physicochemical Properties
1,3-Bis(tosyloxy)-2,2-dimethylpropane is a stable, crystalline solid at room temperature, making it convenient to handle and store in a laboratory setting. Its key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 412.52 g/mol | [][3] |
| Appearance | White to off-white crystalline powder | |
| Physical State (20°C) | Solid | |
| Purity | Typically ≥98% (by GC/HPLC) | [] |
| Storage Temperature | Room temperature; store in a cool, dark place |
Synthesis and Mechanism
The most common and direct synthesis of 1,3-Bis(tosyloxy)-2,2-dimethylpropane involves the reaction of its parent diol, neopentyl glycol (2,2-dimethyl-1,3-propanediol), with p-toluenesulfonyl chloride (TsCl). Neopentyl glycol itself is an important industrial intermediate synthesized via the aldol condensation of isobutyraldehyde and formaldehyde.[4][5][6]
The tosylation reaction is a standard procedure in organic chemistry for converting a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for 1,3-Bis(tosyloxy)-2,2-dimethylpropane.
Detailed Experimental Protocol (Representative)
-
Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve neopentyl glycol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
-
Expertise & Experience: Anhydrous conditions are critical to prevent the hydrolysis of tosyl chloride, which would reduce yield and complicate purification. Pyridine can serve as both the solvent and the base.
-
-
Cooling : Cool the reaction mixture to 0°C in an ice-water bath.
-
Expertise & Experience: Cooling is necessary to control the exothermic reaction between tosyl chloride and the alcohol, preventing potential side reactions.
-
-
Addition of Tosyl Chloride : Dissolve p-toluenesulfonyl chloride (TsCl, 2.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled solution over 30-60 minutes.
-
Trustworthiness: A slight excess of TsCl ensures the complete conversion of both hydroxyl groups. Dropwise addition maintains temperature control.
-
-
Reaction : Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, pour the mixture into cold, dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the excess pyridine. Extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Trustworthiness: This systematic washing procedure removes the catalyst (pyridinium hydrochloride), unreacted reagents, and byproducts, which is a self-validating system for ensuring the purity of the crude product before final purification.
-
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1,3-Bis(tosyloxy)-2,2-dimethylpropane as a white solid.
Reactivity and Applications in Synthesis
1,3-Bis(tosyloxy)-2,2-dimethylpropane is a powerful bifunctional alkylating agent.[7][8] The two primary tosylate groups are readily displaced by a wide range of nucleophiles in Sₙ2 reactions. The neopentyl structure prevents competing E2 elimination reactions, as there are no protons on the β-carbon, ensuring that substitution pathways dominate. This reactivity makes it an ideal building block for several synthetic strategies.
Key Applications
-
Synthesis of Heterocycles : By reacting with dinucleophiles such as diamines, dithiols, or diols, it can be used to construct a variety of saturated heterocycles (e.g., diazepanes, dithiepanes, dioxepanes) containing the stable 2,2-dimethylpropane linker.
-
Formation of Macrocycles : It can serve as a rigid linker in the synthesis of macrocyclic compounds, where two ends of a long-chain dinucleophile are bridged.
-
Linker in Drug Development : In medicinal chemistry, the chemically robust neopentyl unit can be incorporated as a non-metabolizable spacer to link two pharmacophores, creating bivalent ligands or PROTACs. The stability imparted by the gem-dimethyl group is highly desirable for improving the pharmacokinetic profile of drug candidates.[1]
General Reaction Scheme
Caption: General reactivity of the ditosylate with a dinucleophile.
Predicted Spectroscopic Signature
-
¹H NMR Spectroscopy : The molecule has three distinct sets of protons.
-
Methyl Protons (CH₃-Ar) : A singlet integrating to 6H around δ 2.4 ppm, corresponding to the two equivalent methyl groups on the tosyl moieties.
-
Methylene Protons (CH₂-O) : A singlet integrating to 4H around δ 4.0 ppm. These four protons are equivalent due to the molecule's symmetry and are deshielded by the adjacent oxygen atom.
-
Aromatic Protons (Ar-H) : Two doublets, each integrating to 4H, between δ 7.3-7.8 ppm, characteristic of a para-substituted benzene ring.
-
Gem-Dimethyl Protons (C-(CH₃)₂) : A singlet integrating to 6H around δ 1.0 ppm. These protons are shielded and appear upfield.
-
-
¹³C NMR Spectroscopy : Due to symmetry, fewer signals than the total number of carbons are expected.
-
Quaternary Carbon (C(CH₃)₂) : A signal around δ 35-40 ppm.
-
Gem-Dimethyl Carbons (C(CH₃)₂) : A signal around δ 20-25 ppm.
-
Methylene Carbons (CH₂-O) : A signal around δ 70-75 ppm.
-
Tosyl Carbons : Four distinct signals for the aromatic carbons (ipso, ortho, meta, para) and one for the tosyl methyl group (around δ 21 ppm).
-
Safety and Handling
According to available safety data, 1,3-Bis(tosyloxy)-2,2-dimethylpropane is not classified as a hazardous substance under major regulations. However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[3][9] It is incompatible with strong oxidizing agents. For long-term storage, it should be kept in a tightly sealed container in a cool, dark, and dry place.
Conclusion
1,3-Bis(tosyloxy)-2,2-dimethylpropane is a valuable and versatile bifunctional building block in organic chemistry. Its utility stems from the presence of two excellent tosylate leaving groups on a sterically defined and chemically robust neopentyl scaffold. This combination allows for predictable and efficient participation in Sₙ2 reactions, making it an ideal reagent for constructing heterocycles, macrocycles, and for use as a stable linker in the design of complex molecules for materials science and drug discovery.
References
-
Kubica, K., & Wałek, T. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Molecules, 26(19), 5823. [Link]
-
Wikipedia. (n.d.). Neopentyl glycol. [Link]
-
CP Lab Safety. (n.d.). 1,3-Bis(tosyloxy)-2,2-dimethylpropane, min 98%, 100 grams. [Link]
-
Gantrade Corporation. (n.d.). Uses for Neopentyl Glycol (NPG) Applications. [Link]
- Google Patents. (2016). US20160031775A1 - System And Method For Producing Neopentyl Glycol.
-
MDPI. (2023). N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. [Link]
-
CP Lab Safety. (n.d.). 1,3-Bis(tosyloxy)-2,2-dimethylpropane, 5g, Each. [Link]
-
ResearchGate. (2008). Formation of 2,2-Disubstituted 1,3-Cyclopentanediones from Ketals with 1,2-Bis(trimethylsilyloxy)cyclobutene. [Link]
-
Foremost Chem. (2024). The Applications Of Neopentyl Glycol (NPG). [Link]
-
PubMed. (1990). 1,3-Dialkyl-3-acyltriazenes, a novel class of antineoplastic alkylating agents. [Link]
-
AIP Publishing. (2015). Synthesis and Characterization of Neopenthyl Glycol diolete as a Biolubricant Base. [Link]
- Google Patents. (1989). EP0343475A2 - Process for producing neopentyl glycol.
-
National Center for Biotechnology Information. (2024). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. [Link]
-
Oncohema Key. (2016). Alkylating Agents. [Link]
-
ResearchGate. (n.d.). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of hydroxyspiro[5.2]cyclooctenones based on the cyclization of the dianions of acetone and diethyl 2-oxopropylphosphonate with 1,1-diacylcyclopropanes. [Link]
-
ResearchGate. (n.d.). NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical. [Link]
Sources
- 1. gantrade.com [gantrade.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 5. US20160031775A1 - System And Method For Producing Neopentyl Glycol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dialkyl-3-acyltriazenes, a novel class of antineoplastic alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. calpaclab.com [calpaclab.com]
